molecular formula C22H28FN3O4S B2599003 N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(4-methoxyphenyl)acetamide CAS No. 1020981-41-2

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2599003
CAS No.: 1020981-41-2
M. Wt: 449.54
InChI Key: VHGLNPKRNRDTED-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 4-fluorophenyl group, a sulfonylpropyl linker, and a 4-methoxyphenyl acetamide moiety.

Properties

IUPAC Name

N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O4S/c1-30-21-9-3-18(4-10-21)17-22(27)24-11-2-16-31(28,29)26-14-12-25(13-15-26)20-7-5-19(23)6-8-20/h3-10H,2,11-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGLNPKRNRDTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The fluorophenyl group is introduced via nucleophilic substitution reactions, followed by the addition of the sulfonyl group through sulfonation reactions. The final step involves coupling the intermediate with 4-methoxyphenyl acetamide under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Acetamide Derivatives

2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide (CAS 303091-53-4)
  • Structure : Differs in the piperazine substituent (3-chlorophenyl vs. 4-fluorophenyl) and acetamide group (4-fluorophenyl vs. 4-methoxyphenyl).
  • Molecular Properties :
    • Molar mass: 347.81 g/mol (vs. ~440–460 g/mol estimated for the target compound due to the sulfonylpropyl group).
    • Polarity: The chloro substituent increases hydrophobicity compared to the target’s 4-fluorophenyl and sulfonyl groups .
  • The target compound’s methoxy group may instead favor serotonin receptor interactions .
AMG628 (from )
  • Structure : Contains a 4-(1-(4-fluorophenyl)ethyl)piperazine linked to a benzothiazolyl-acetamide.
  • Key Differences : The ethyl-fluorophenyl substituent and benzothiazole ring contrast with the target’s sulfonylpropyl linker and methoxyphenyl group.
  • Implications : Benzothiazole moieties are associated with kinase inhibition, while the target’s sulfonyl group may enhance metabolic stability .

Piperazinylalkyl Imides and Anticonvulsant Analogs

Compounds from Obniska et al. (1998, 2002) feature piperazine moieties linked to succinimide or pyrrolidine-2,5-dione cores .

  • Structural Contrasts : These analogs lack the sulfonyl and acetamide groups, instead incorporating cyclic imides.
  • Pharmacological Data: MES Test: ED50 values for seizure inhibition range from 30–100 mg/kg in rodents. scMet Test: Higher efficacy in elevating seizure thresholds compared to non-piperazine derivatives.

Research Findings and Data Tables

Table 1. Structural and Molecular Comparison

Compound Piperazine Substituent Acetamide Group Molar Mass (g/mol) Key Functional Groups
Target Compound 4-Fluorophenyl 4-Methoxyphenyl ~450 (estimated) Sulfonylpropyl
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide 3-Chlorophenyl 4-Fluorophenyl 347.81 None
AMG628 4-(1-(4-Fluorophenyl)ethyl) Benzo[d]thiazol-2-yl ~520 (estimated) Benzothiazole
Obniska et al. (2002) Analogs 4-Methyl/4-Aryl Pyrrolidine-2,5-dione 300–350 Cyclic imide

Table 2. Inferred Pharmacological Profiles

Compound Likely Targets Potential Applications Metabolic Stability
Target Compound Serotonin/Dopamine Receptors CNS disorders Moderate (sulfonyl group)
2-[4-(3-Chlorophenyl)piperazin-1-yl]-... Dopamine D2/D3 Receptors Antipsychotics Low (no sulfonyl)
AMG628 TRP Channels/Kinases Pain/Inflammation High (benzothiazole)
Obniska et al. (2002) Analogs Voltage-Gated Na+ Channels Anticonvulsants Variable

Biological Activity

Overview

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound with potential therapeutic applications. Its complex structure incorporates a piperazine ring, sulfonamide moiety, and methoxyphenyl group, which contribute to its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic uses based on available research findings.

Chemical Structure

The compound can be described by the following chemical structure:

C19H22FN3O4S\text{C}_{19}\text{H}_{22}\text{F}\text{N}_{3}\text{O}_{4}\text{S}

This formula indicates a molecular weight of 401.5 g/mol, which is significant for its interactions within biological systems.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds containing piperazine and sulfonamide groups have shown effectiveness against various bacterial strains. For instance, derivatives of piperazine have been evaluated for their anti-tubercular properties against Mycobacterium tuberculosis with promising results .
  • Cytotoxicity : Initial studies suggest that this compound may possess low cytotoxicity towards human embryonic kidney cells (HEK-293), indicating a favorable safety profile for further development .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds.

Activity IC50 (μM) Tested Strains Reference
Anti-tubercular1.35 - 2.18Mycobacterium tuberculosis H37Ra
Cytotoxicity>40HEK-293
Antimicrobial (bactericidal)15.625 - 62.5Gram-positive bacteria
Antifungal50Candida albicans

Case Studies

  • Anti-Tubercular Activity : A series of piperazine derivatives were synthesized and tested for their anti-tubercular activity. Among them, compounds similar to this compound showed significant inhibition against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM, demonstrating their potential as new therapeutic agents .
  • Cytotoxicity Evaluation : In vitro studies evaluated the cytotoxic effects of related compounds on HEK-293 cells, showing that most active derivatives were non-toxic at concentrations that exhibited antimicrobial activity, suggesting a favorable therapeutic window for clinical applications .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(4-methoxyphenyl)acetamide, and how can purity be optimized?

  • Methodology : A multi-step synthesis is typically employed. First, the piperazine sulfonylpropyl intermediate is prepared via sulfonylation of 4-(4-fluorophenyl)piperazine with propane sultone under anhydrous conditions (e.g., DCM, 0–5°C, 12 hours). The acetamide moiety is introduced via nucleophilic acyl substitution using 2-(4-methoxyphenyl)acetyl chloride in the presence of a base like triethylamine .
  • Purity Optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Confirm purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., absence of residual solvent peaks in 1H^1H-NMR) .

Q. How can the structural integrity of this compound be validated?

  • Methodology :

  • X-ray Crystallography : Resolve single-crystal structures to confirm bond lengths/angles (e.g., C-S bond in sulfonyl group: ~1.76 Å; torsion angles of piperazine ring) .
  • Spectroscopic Analysis :
  • 1H^1H-NMR: Key peaks include δ 7.2–7.4 ppm (fluorophenyl aromatic protons) and δ 3.8 ppm (methoxy group) .
  • 13C^{13}C-NMR: Carbonyl resonance at ~170 ppm; sulfonyl carbons at ~45–50 ppm .
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]+^+ at m/z 475.5 (calculated for C22_{22}H26_{26}FN3_3O4_4S) .

Q. What preliminary in vitro assays are suitable for evaluating biological activity?

  • Methodology :

  • Receptor Binding Assays : Screen against serotonin (5-HT1A_{1A}) and dopamine (D2_2) receptors due to structural similarity to piperazine-based antipsychotics. Use radioligand displacement (e.g., 3H^3H-spiperone for D2_2 receptors) .
  • Enzyme Inhibition : Test inhibition of acetylcholinesterase (AChE) via Ellman’s assay (IC50_{50} determination) .
  • Cytotoxicity : MTT assay on HEK-293 cells (48-hour exposure) to establish baseline toxicity (IC50_{50} >100 µM suggests low cytotoxicity) .

Advanced Research Questions

Q. How can molecular docking predict the interaction of this compound with neurological targets like 5-HT1A_{1A} receptors?

  • Methodology :

  • Software : Use Schrödinger’s Glide for flexible ligand docking. Prepare the receptor (PDB ID: 7E2Z) by removing water molecules and adding hydrogen atoms .
  • Key Interactions : Prioritize hydrogen bonding with Tyr390 (fluorophenyl group) and π-π stacking with Phe362 (methoxyphenyl moiety). Validate docking poses via MM-GBSA binding energy calculations (ΔG < -8 kcal/mol indicates strong binding) .
  • Validation : Compare results with co-crystallized ligands (e.g., aripiprazole) to assess pose accuracy (RMSD <2.0 Å acceptable) .

Q. What strategies resolve contradictions in activity data across different assays?

  • Case Example : If the compound shows high 5-HT1A_{1A} affinity but low anticonvulsant activity in vivo:

  • Hypothesis Testing :

Pharmacokinetics : Measure plasma/tissue exposure via LC-MS/MS to confirm bioavailability .

Metabolite Interference : Identify major metabolites (e.g., sulfone oxidation products) using HRMS and test their activity .

  • Experimental Design : Use knockout mice (e.g., 5-HT1A_{1A}-/-) to isolate receptor-specific effects .

Q. How can SAR studies optimize the sulfonylpropyl linker for enhanced blood-brain barrier (BBB) penetration?

  • Methodology :

  • Structural Modifications : Synthesize analogs with varying linker lengths (e.g., ethyl vs. butyl) and substitutions (e.g., methyl groups).
  • BBB Predictions : Use the BBB score from SwissADME (values >0.3 indicate likely penetration). Correlate with logP (optimal range: 2–4) .
  • In Vivo Validation : Perform brain/plasma ratio studies in rodents (target ratio >0.5) .

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